molecular formula C17H17FN2O B2698347 1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950421-92-8

1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2698347
CAS No.: 950421-92-8
M. Wt: 284.334
InChI Key: NHNPVMFNGOHCNJ-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound features a fluorobenzyl group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors such as ortho-diamines and ketones.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzodiazepine core under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with different functional groups.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the central nervous system. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to sedative, anxiolytic, and muscle relaxant effects. The fluorobenzyl group may influence the binding affinity and selectivity of the compound for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: Unique due to the presence of the fluorobenzyl group.

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic effects but lacks the fluorobenzyl group.

    Lorazepam: Another benzodiazepine with similar therapeutic effects but different chemical structure.

Uniqueness

The presence of the fluorobenzyl group in this compound distinguishes it from other benzodiazepines. This group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion, potentially leading to different therapeutic effects and side effect profiles.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-12-10-17(21)20(11-13-6-8-14(18)9-7-13)16-5-3-2-4-15(16)19-12/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNPVMFNGOHCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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